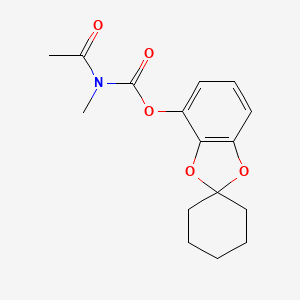
Acetylmethylcarbamic acid spiro(1,3-benzodioxole-2,1'-cyclohexan)-4-yl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetylmethylcarbamic acid spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-yl ester is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound’s structure includes a spiro linkage, which is a rare and interesting feature in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetylmethylcarbamic acid spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-yl ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spiro linkage and the esterification process. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Acetylmethylcarbamic acid spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-yl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Acetylmethylcarbamic acid spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-yl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of acetylmethylcarbamic acid spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-yl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential for understanding its full potential and applications.
類似化合物との比較
Similar Compounds
Spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-amine: A compound with a similar spiro linkage but different functional groups.
Spiro[1,3-benzodioxole-2,1’-cyclohexan]-4-yl acetate: Another compound with a spiro linkage and an acetate group.
Uniqueness
Acetylmethylcarbamic acid spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-yl ester is unique due to its specific combination of functional groups and structural features
特性
CAS番号 |
40374-18-3 |
|---|---|
分子式 |
C16H19NO5 |
分子量 |
305.32 g/mol |
IUPAC名 |
spiro[1,3-benzodioxole-2,1'-cyclohexane]-4-yl N-acetyl-N-methylcarbamate |
InChI |
InChI=1S/C16H19NO5/c1-11(18)17(2)15(19)20-12-7-6-8-13-14(12)22-16(21-13)9-4-3-5-10-16/h6-8H,3-5,9-10H2,1-2H3 |
InChIキー |
WGCDPRJZQCZMQA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C)C(=O)OC1=CC=CC2=C1OC3(O2)CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


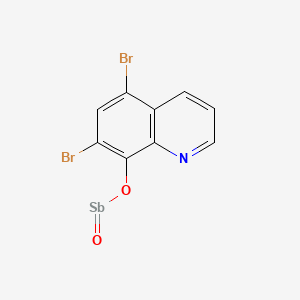
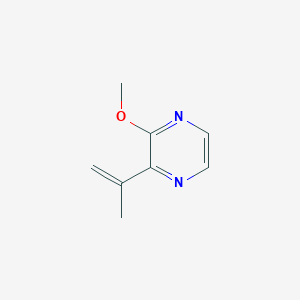
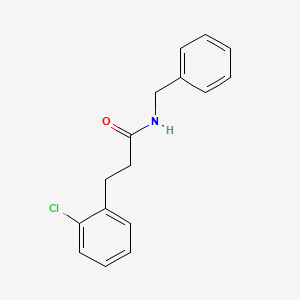
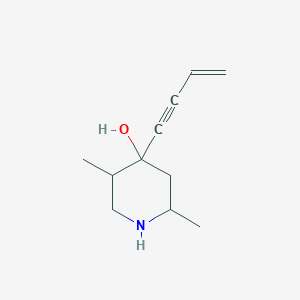
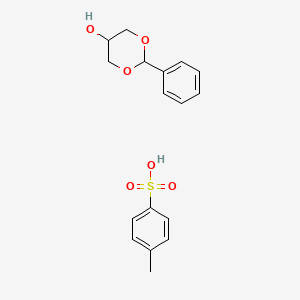
![(3S,4R,6S,8S,9R,10S,14R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B14674384.png)
![7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol](/img/structure/B14674385.png)
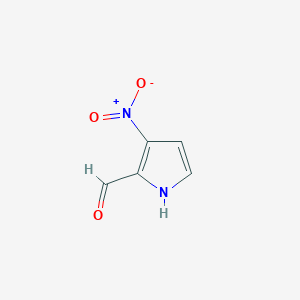
![(8R,9S,10S,13S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]](/img/structure/B14674399.png)
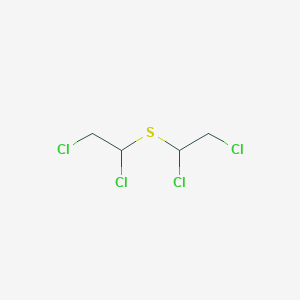
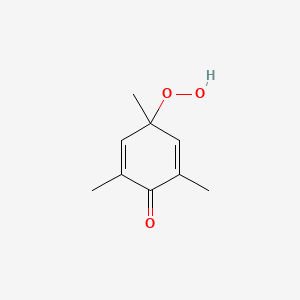
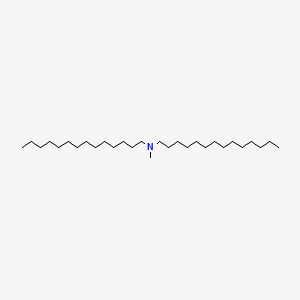
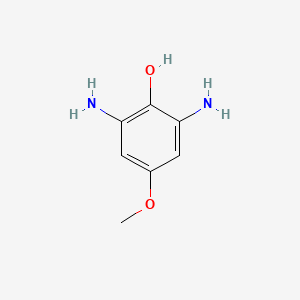
![3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14674426.png)
